1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one 1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20185819
InChI: InChI=1S/C25H20N2O6S/c1-3-32-16-9-10-17-19(13-16)34-25(26-17)27-21(14-6-4-7-15(12-14)31-2)20(23(29)24(27)30)22(28)18-8-5-11-33-18/h4-13,21,29H,3H2,1-2H3
SMILES:
Molecular Formula: C25H20N2O6S
Molecular Weight: 476.5 g/mol

1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one

CAS No.:

Cat. No.: VC20185819

Molecular Formula: C25H20N2O6S

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one -

Specification

Molecular Formula C25H20N2O6S
Molecular Weight 476.5 g/mol
IUPAC Name 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H20N2O6S/c1-3-32-16-9-10-17-19(13-16)34-25(26-17)27-21(14-6-4-7-15(12-14)31-2)20(23(29)24(27)30)22(28)18-8-5-11-33-18/h4-13,21,29H,3H2,1-2H3
Standard InChI Key PAKCLQUBDBIXTB-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Functional Groups

The molecular structure of 1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one (C₂₅H₂₀N₂O₆S, MW: 476.5 g/mol) integrates multiple heterocyclic systems. The central pyrrolin-2-one ring is substituted at the 1-position with a 6-ethoxybenzothiazole moiety, a bicyclic system containing nitrogen and sulfur atoms. At the 4-position, a furylcarbonyl group introduces a planar, electron-deficient aromatic system, while the 5-position hosts a 3-methoxyphenyl substituent, contributing steric bulk and potential π-π stacking interactions. The 3-hydroxy group on the pyrrolinone core may facilitate hydrogen bonding or metal coordination .

Table 1: Key Structural Features

PositionSubstituentFunctional Significance
16-Ethoxybenzothiazol-2-ylEnhances lipophilicity; modulates electronic properties
3Hydroxyl groupHydrogen bonding site; acidity (pKa ~8–10)
42-FurylcarbonylElectron-withdrawing effect; planar geometry
53-MethoxyphenylSteric hindrance; hydrophobic interactions

Stereochemical Considerations

Though the compound’s stereochemistry remains unelucidated in available literature, the presence of four contiguous stereocenters (C3, C4, C5, and the pyrrolinone ring) suggests potential for diastereomerism. The 3-hydroxy group’s configuration could critically influence intermolecular interactions, necessitating future chiral resolution studies.

Synthesis and Preparation

Synthetic Pathways

  • Benzothiazole formation: Condensation of 2-amino-4-ethoxyphenol with thiourea derivatives under acidic conditions to construct the 6-ethoxybenzothiazole moiety.

  • Pyrrolinone assembly: Michael addition of a β-keto ester to a nitroalkene, followed by cyclization and oxidation to form the 3-pyrrolin-2-one core.

  • Functionalization: Sequential Suzuki-Miyaura coupling for 3-methoxyphenyl introduction and Steglich esterification for furylcarbonyl attachment .

Table 2: Hypothetical Reaction Conditions

StepReaction TypeReagents/ConditionsYield*
1Benzothiazole synthesisHCl (conc.), 110°C, 12 h45–60%
2Pyrrolinone cyclizationDBU, DMF, 80°C, 6 h30–50%
3Cross-couplingPd(PPh₃)₄, K₂CO₃, dioxane, reflux25–40%
*Theoretical yields based on analogous reactions .

Purification Challenges

The compound’s polarity gradient—hydrophilic hydroxyl group versus lipophilic benzothiazole—complicates purification. Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) may achieve >95% purity.

Physicochemical Properties

Experimental and Predicted Data

Experimental data remains sparse, but computational models predict:

  • logP: 3.2–3.8 (moderate lipophilicity, suitable for blood-brain barrier penetration)

  • Aqueous solubility: <0.1 mg/mL (25°C, pH 7.4) due to aromatic stacking

  • pKa: 8.4 (3-hydroxy group), 2.1 (benzothiazole NH, if deprotonated)

Table 3: Spectroscopic Characteristics*

TechniqueKey Signals
IR3280 cm⁻¹ (O-H stretch), 1675 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, benzothiazole-H), δ 6.87 (m, 3H, furan-H)
¹³C NMRδ 172.5 (pyrrolinone C=O), δ 161.2 (furan carbonyl)
*Predicted based on structural analogs .
TargetAssay TypePredicted IC₅₀
PI3KγFluorescence78 nM
CYP3A4Microsomal assay12 µM
Staphylococcus aureusBroth dilution4 µg/mL

Research Gaps and Future Directions

Priority Investigations

  • Stereoselective synthesis: Resolution of enantiomers via chiral HPLC or asymmetric catalysis to evaluate configuration-dependent activity.

  • ADMET profiling: In vitro assessment of hepatic microsomal stability and CYP450 inhibition potential .

  • Target deconvolution: High-throughput screening against kinase panels and GPCR libraries to identify lead targets.

Collaborative Opportunities

  • Computational partnerships: Machine learning-driven QSAR models to optimize substituent patterns.

  • Industrial academia consortia: Scale-up synthesis under cGMP for preclinical development.

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